

Dehydroindapamide-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dehydroindapamide-d3*

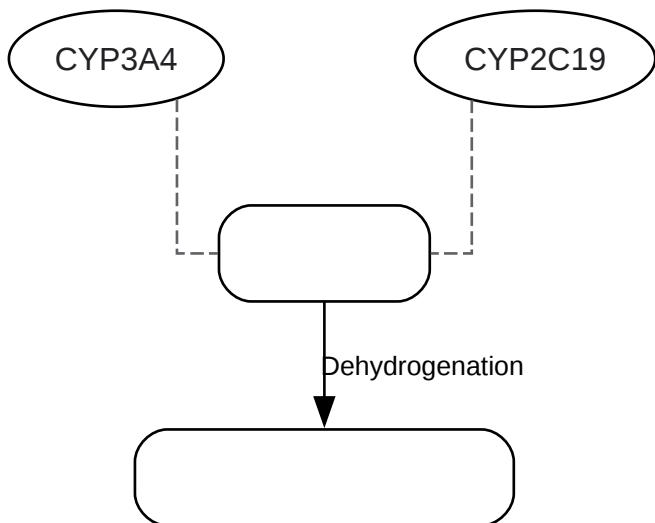
Cat. No.: *B564965*

[Get Quote](#)

Technical Guide: Dehydroindapamide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Dehydroindapamide-d3**, a deuterated analog of a primary metabolite of the antihypertensive drug Indapamide. This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and a visualization of its metabolic pathway.


Core Data

Quantitative information for **Dehydroindapamide-d3** is summarized in the table below for easy reference and comparison.

Parameter	Value
CAS Number	1185057-48-0
Molecular Weight	366.83 g/mol
Molecular Formula	C ₁₆ H ₁₁ D ₃ CIN ₃ O ₃ S

Metabolic Pathway of Indapamide to Dehydroindapamide

Indapamide undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of Dehydroindapamide is a key dehydrogenation pathway. The following diagram illustrates this metabolic conversion.

[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Indapamide to **Dehydroindapamide-d3**.

Experimental Protocols

The following protocols are adapted from established methodologies for studying the metabolism of Indapamide and are suitable for the investigation of **Dehydroindapamide-d3**.

In Vitro Metabolism of Indapamide in Human Liver Microsomes

This protocol outlines the procedure to study the metabolism of Indapamide to Dehydroindapamide using human liver microsomes.

Materials:

- Indapamide
- **Dehydroindapamide-d3** (as a standard)

- Human liver microsomes (HLM)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile (for quenching the reaction)
- Internal standard (e.g., a structurally similar compound not present in the matrix)
- LC-MS/MS system

Procedure:

- **Incubation Mixture Preparation:** In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL) and Indapamide (at various concentrations to determine kinetics, e.g., 1-100 μ M) in potassium phosphate buffer.
- **Pre-incubation:** Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.
- **Initiation of Reaction:** Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
- **Incubation:** Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, 60 minutes) to allow for metabolite formation.
- **Termination of Reaction:** Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
- **Sample Preparation:** Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- **Analysis:** Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of **Dehydroindapamide-d3**.

LC-MS/MS Analysis of Dehydroindapamide-d3

This section describes a general approach for the quantification of **Dehydroindapamide-d3** using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Method optimization and validation are crucial for accurate results.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

- Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 μ m particle size)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate the analyte from the parent drug and other metabolites.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L

Mass Spectrometric Conditions (Example):

- Ionization Mode: Positive or Negative Electrospray Ionization (ESI)
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for **Dehydroindapamide-d3** and the internal standard. These transitions need to be determined by infusing the pure compounds into the mass spectrometer.
- Optimization: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vitro metabolism and analysis.

- To cite this document: BenchChem. [Dehydroindapamide-d3 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b564965#dehydroindapamide-d3-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b564965#dehydroindapamide-d3-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com